

Crystal structure of Methyl 4-hydroxynicotinate

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Compound of Interest

Compound Name: **Methyl 4-hydroxynicotinate**

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An In-Depth Technical Guide to the Crystal Structure of **Methyl 4-hydroxynicotinate**: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxynicotinate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural analogy to various bioactive molecules. While a definitive, publicly available crystal structure of **methyl 4-hydroxynicotinate** is not yet reported in major crystallographic databases, this guide provides a comprehensive, predictive analysis of its anticipated solid-state structure. By drawing upon established crystallographic data of analogous compounds, this document outlines the probable molecular geometry, key intermolecular interactions governing its crystal packing, and a detailed methodology for its experimental structure determination. This guide is intended to serve as a foundational resource for researchers working with this molecule, providing both theoretical insights and practical protocols for its crystallographic analysis.

Introduction: The Significance of Methyl 4-hydroxynicotinate

Nicotinic acid (Vitamin B3) and its derivatives are fundamental building blocks in numerous physiological processes and pharmaceutical compounds. The introduction of a hydroxyl group and a methyl ester to the pyridine ring, as in **methyl 4-hydroxynicotinate**, significantly alters the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities. These

modifications can have profound effects on its biological activity and pharmacokinetic properties. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for drug development, as it influences crucial parameters such as solubility, stability, and bioavailability. This guide provides a robust framework for anticipating and experimentally verifying the crystal structure of **methyl 4-hydroxynicotinate**.

Synthesis and Crystallization Strategies

Synthesis of Methyl 4-hydroxynicotinate

The synthesis of **methyl 4-hydroxynicotinate** can be achieved through several established synthetic routes, typically involving the esterification of 4-hydroxynicotinic acid. A common and effective method is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

- **Reaction Setup:** To a suspension of 4-hydroxynicotinic acid (1 equivalent) in methanol (10-20 volumes), cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, at 0 °C.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Neutralization and Extraction:** After completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. The product can then be extracted with an organic solvent like ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[\[1\]](#)

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination. For a polar molecule like **methyl 4-hydroxynicotinate**, a variety of crystallization techniques can be employed.

Recommended Crystallization Techniques:

- Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/hexane) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.[2][3]
- Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open container inside a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is poorly soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.
- Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a gradual decrease in solubility and the formation of crystals.

The choice of solvent is crucial and often requires empirical screening of various solvent systems.

Predicted Molecular Geometry and Conformation

The molecular structure of **methyl 4-hydroxynicotinate** is expected to be largely planar due to the aromaticity of the pyridine ring. The hydroxyl and methyl ester substituents will, however, influence the final conformation.

Table 1: Predicted Key Geometric Parameters

Parameter	Predicted Value	Rationale
Pyridine Ring	Planar	Aromatic system
C-O (hydroxyl) bond length	~1.36 Å	Typical for phenolic C-O bonds
C=O (ester) bond length	~1.21 Å	Standard for carbonyl groups
C-O (ester) bond length	~1.34 Å	Typical for ester C-O single bonds
Dihedral angle (ring to ester)	Near 0° or 180°	Conjugation favors planarity

The orientation of the methyl ester group relative to the pyridine ring will be a key conformational feature, likely adopting a conformation that minimizes steric hindrance while maximizing electronic conjugation.

Anticipated Intermolecular Interactions and Crystal Packing

The crystal packing of **methyl 4-hydroxynicotinate** will be dictated by a hierarchy of intermolecular interactions.^{[4][5][6]}

Hydrogen Bonding

The presence of both a hydroxyl group (donor) and a pyridine nitrogen and carbonyl oxygen (acceptors) strongly suggests that hydrogen bonding will be the dominant intermolecular force. The most probable hydrogen bonding motif is an O-H \cdots N interaction between the hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule. This is a robust and commonly observed synthon in pyridine-containing crystal structures.

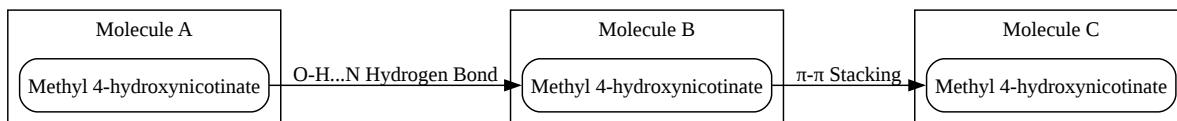
π - π Stacking

The aromatic pyridine rings are likely to engage in π - π stacking interactions, further stabilizing the crystal lattice. These interactions can be either face-to-face or offset, depending on the electrostatic potential of the aromatic system.

Weaker Interactions

C-H \cdots O interactions, involving the aromatic C-H bonds and the carbonyl oxygen, are also expected to contribute to the overall packing efficiency.

Diagram 1: Predicted Intermolecular Interactions



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Caption: Predicted key intermolecular interactions in the crystal lattice.

Spectroscopic Characterization

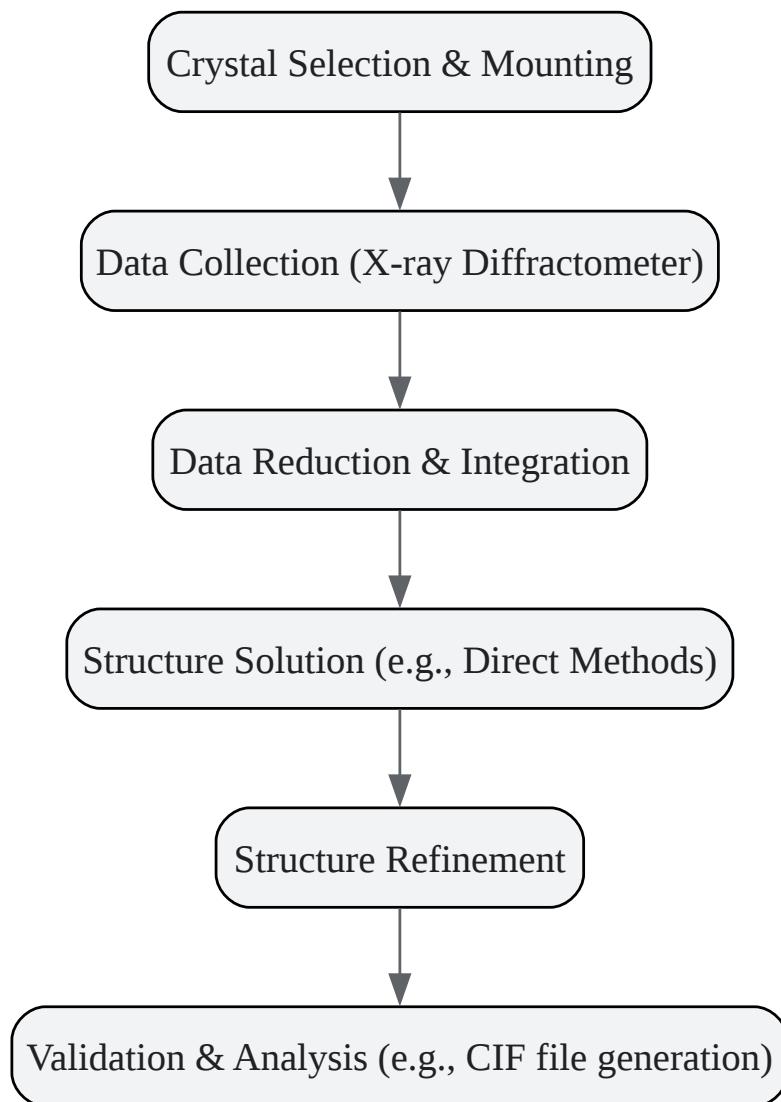
Spectroscopic techniques provide valuable information that complements crystallographic data.

- FT-IR Spectroscopy: Will show characteristic peaks for the O-H stretch (broad, \sim 3200-3600 cm^{-1}), C=O stretch (\sim 1700-1730 cm^{-1}), and aromatic C=C and C=N stretches (\sim 1400-1600 cm^{-1}).^[7]
- ^1H and ^{13}C NMR Spectroscopy: Will confirm the molecular structure in solution, with chemical shifts indicative of the electronic environment of each nucleus.^[8]
- Mass Spectrometry: Will determine the molecular weight of the compound, confirming its elemental composition.

Experimental Workflow for Crystal Structure Determination

The following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis.

Diagram 2: Single-Crystal X-ray Diffraction Workflow



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Caption: A typical workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

- Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

- Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.
- Structure Solution: The initial positions of the atoms in the unit cell are determined using methods like Patterson or direct methods.
- Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the best possible fit.
- Validation and Analysis: The final structure is validated for geometric and crystallographic consistency. The results are typically reported in a Crystallographic Information File (CIF).

Conclusion

While the definitive crystal structure of **methyl 4-hydroxynicotinate** awaits experimental determination, this guide provides a robust, scientifically grounded prediction of its key structural features. The molecule is anticipated to be planar, with a crystal packing dominated by strong O-H…N hydrogen bonds and supplemented by π - π stacking and weaker C-H…O interactions. The provided synthesis, crystallization, and crystallographic analysis protocols offer a clear roadmap for researchers to experimentally determine and validate the structure. Such an endeavor would be a valuable contribution to the field, providing crucial insights for the future design and development of novel therapeutics based on the nicotinic acid scaffold.

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